Edoxaban
Descripción general
Descripción
Edoxaban es un anticoagulante oral novedoso que se utiliza principalmente para reducir el riesgo de accidente cerebrovascular y embolia sistémica en pacientes con fibrilación auricular no valvular. También está indicado para el tratamiento de la trombosis venosa profunda y la embolia pulmonar después de la terapia inicial con un anticoagulante parenteral .
Aplicaciones Científicas De Investigación
Edoxaban tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Medicina: Se utiliza como anticoagulante para la prevención y el tratamiento de trastornos tromboembólicos como la fibrilación auricular, la trombosis venosa profunda y la embolia pulmonar
Farmacología: La investigación sobre this compound se centra en su farmacocinética, farmacodinámica y monitoreo terapéutico de medicamentos para garantizar un uso seguro y eficaz en los pacientes
Interacciones Medicamentosas: Se han realizado estudios para comprender las interacciones entre this compound y otros medicamentos, particularmente aquellos que afectan su metabolismo y excreción.
Mecanismo De Acción
Edoxaban ejerce sus efectos inhibiendo selectivamente el factor Xa, una enzima crucial en la cascada de coagulación . Al inhibir el factor Xa, this compound evita la conversión de protrombina a trombina, reduciendo así la formación de coágulos sanguíneos . Esta inhibición es tanto directa como reversible, lo que permite un control preciso sobre la anticoagulación . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la generación de trombina y la agregación plaquetaria .
Safety and Hazards
Edoxaban can cause you to bleed more easily . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Edoxaban plays a crucial role in biochemical reactions by inhibiting factor Xa, a serine endopeptidase essential for the conversion of prothrombin to thrombin. By inhibiting factor Xa, this compound prevents the amplification of protein factors necessary for blood clot formation . This interaction is highly selective and competitive, ensuring that this compound effectively reduces thrombin generation and thrombus formation .
Cellular Effects
This compound influences various cellular processes, particularly those related to coagulation. It inhibits thrombin-induced platelet aggregation, thereby reducing the risk of clot formation . Additionally, this compound affects cell signaling pathways involved in coagulation, leading to decreased thrombin generation and reduced platelet activation . These effects are crucial for preventing thromboembolic events in patients with atrial fibrillation and other conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to factor Xa, inhibiting its activity. This inhibition is reversible and concentration-dependent, allowing for precise control over coagulation . By preventing the conversion of prothrombin to thrombin, this compound reduces thrombin generation, which is essential for clot formation . This mechanism of action is highly specific, ensuring minimal off-target effects and improved safety .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits rapid onset of action, with peak plasma concentrations achieved within 1.5 to 2 hours after administration . The drug has a half-life of 10 to 14 hours, allowing for once-daily dosing . Over time, this compound maintains its anticoagulant effects, with minimal accumulation upon repeated dosing . Studies have shown that this compound remains stable and effective in both in vitro and in vivo settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits factor Xa and reduces thrombin generation . At higher doses, there is an increased risk of bleeding and other adverse effects . Studies have demonstrated that dose adjustments are necessary to balance efficacy and safety, particularly in patients with renal impairment or low body weight .
Metabolic Pathways
This compound is primarily metabolized through hydrolysis, conjugation, and oxidation by cytochrome P450 3A4 . The predominant metabolite, M-4, is formed by hydrolysis and is active, though it reaches less than 10% of the exposure of the parent compound in healthy subjects . The drug is also excreted through renal and biliary pathways, with renal clearance accounting for approximately 50% of total clearance .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through the action of p-glycoprotein, a transporter protein that facilitates its movement across the intestinal wall . The drug has a steady-state volume of distribution of approximately 107 liters, indicating extensive distribution throughout the body . This compound’s transport and distribution are not significantly affected by food intake .
Subcellular Localization
This compound’s subcellular localization is primarily within the plasma, where it exerts its anticoagulant effects by inhibiting factor Xa . The drug does not require specific targeting signals or post-translational modifications for its activity, as its primary function is to inhibit factor Xa in the coagulation cascade . This localization ensures that this compound effectively reduces thrombin generation and prevents clot formation .
Métodos De Preparación
La síntesis de Edoxaban implica varios pasos, comenzando con materias primas fácilmente disponibles. Una de las rutas sintéticas incluye los siguientes pasos :
Formación de Compuestos Intermedios: La síntesis comienza con el ácido (1S)-3-ciclohexeno-1-fórmico, que se somete a una serie de reacciones para formar compuestos intermedios. Estas reacciones incluyen halogenación, reacciones catalizadas por bases y protección de grupos amino.
Amólisis y Desprotección: Los compuestos intermedios se someten a reacciones de amólisis y desprotección para formar el producto final.
Carboxilación y Condensación: Los pasos finales implican reacciones de carboxilación y condensación para producir this compound.
Los métodos de producción industrial se centran en optimizar el rendimiento, reducir los costos y garantizar la estabilidad y la calidad del producto. Estos métodos a menudo implican el uso de catalizadores, condiciones de reacción controladas y pasos de purificación para lograr una alta pureza y una calidad constante .
Análisis De Reacciones Químicas
Edoxaban experimenta varias reacciones químicas, que incluyen:
Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos en condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes. Los principales productos formados a partir de estas reacciones suelen ser productos de degradación que se pueden identificar y caracterizar utilizando técnicas como la cromatografía líquida-espectrometría de masas (LC-MS) y la espectroscopia de resonancia magnética nuclear (RMN) .
Comparación Con Compuestos Similares
Edoxaban forma parte de la clase de anticoagulantes orales directos, que también incluye apixaban, rivaroxaban y dabigatrán . En comparación con estos compuestos, this compound tiene varias características únicas:
Dosificación Una Vez al Día: A diferencia de otros anticoagulantes que requieren dosis múltiples al día, this compound se administra una vez al día, lo que mejora el cumplimiento del paciente.
Menor Riesgo de Sangrado Mayor: Los estudios han demostrado que this compound está asociado con un menor riesgo de sangrado mayor en comparación con otros anticoagulantes como dabigatrán y rivaroxaban.
Menos Interacciones Medicamentosas: This compound tiene menos interacciones medicamentosas en comparación con la warfarina, lo que lo convierte en una opción más segura para los pacientes que toman múltiples medicamentos.
Compuestos similares incluyen:
Dabigatrán: Un inhibidor directo de la trombina con un mecanismo de acción y un régimen de dosificación diferentes.
En conclusión, this compound es un valioso anticoagulante con características únicas que lo convierten en una opción preferida para muchos pacientes. Su síntesis, propiedades químicas y amplia gama de aplicaciones en medicina e investigación destacan su importancia en el campo de la terapia anticoagulante.
Propiedades
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-JLJPHGGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197398 | |
Record name | Edoxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Edoxaban is a selective inhibitor of factor Xa, a serine endopeptidase of the clotting cascade required for cleavage of prothrombin into thrombin., Edoxaban tosylate monohydrate, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by edoxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. The drug binds directly and selectively to factor Xa without the need for a cofactor (e.g., antithrombin III), and inhibits both free and prothrombinase-bound factor Xa as well as thrombin-induced platelet aggregation. | |
Record name | Edoxaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Edoxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to pale yellowish-white crystalline powder | |
CAS No. |
480449-70-5 | |
Record name | Edoxaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480449-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edoxaban [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edoxaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Edoxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDOXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDU3J18APO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Edoxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Crystals as monohydrate from ethanol + water. MP: 245-48 (decomposes) /Edoxaban tosylate/ | |
Record name | Edoxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.